molecular formula C9H15N3O B13065531 3,5-Dimethyl-1-(oxolan-3-YL)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(oxolan-3-YL)-1H-pyrazol-4-amine

Cat. No.: B13065531
M. Wt: 181.23 g/mol
InChI Key: MMSZQOAQOPQTOF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone, followed by the introduction of the oxolane ring through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the oxolane ring, making it less versatile in certain applications.

    1-(Oxolan-3-yl)-1H-pyrazol-4-amine: Lacks the dimethyl groups, which can affect its reactivity and properties.

Uniqueness

3,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine is unique due to the presence of both the dimethyl groups and the oxolane ring. This combination imparts specific chemical and physical properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3,5-dimethyl-1-(oxolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c1-6-9(10)7(2)12(11-6)8-3-4-13-5-8/h8H,3-5,10H2,1-2H3

InChI Key

MMSZQOAQOPQTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCOC2)C)N

Origin of Product

United States

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